Methyl 4-(hydroxyiminomethyl)benzoate

Overview

Description

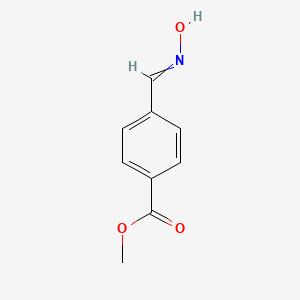

Methyl 4-(hydroxyiminomethyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a hydroxyiminomethyl (-CH=N-OH) substituent at the para position of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(hydroxyiminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-formylbenzoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate in methanol at room temperature . Another method includes the use of hydroxylamine hydrochloride and sodium acetate in methanol and water under reflux conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through a process that utilizes by-products generated in the production of dimethyl terephthalate (DMT). This method involves adding alcohol to the reaction by-product, followed by a series of purification steps .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(hydroxyiminomethyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Methyl 4-(hydroxyiminomethyl)benzoate is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for participation in multiple chemical reactions, including:

- Condensation Reactions : It can react with aldehydes or ketones to form more complex molecules.

- Esterification : The compound can be esterified to create different esters.

- Oxidation : Under specific conditions, it can be oxidized to yield corresponding oxidized products.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food and cosmetics.

- Antioxidant Properties : this compound has shown the ability to scavenge free radicals, indicating its potential role in preventing oxidative damage in biological systems.

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific metabolic enzymes, which may lead to altered metabolic pathways that could be exploited for therapeutic purposes.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Its interactions with biological systems suggest potential uses in drug development and as a precursor for synthesizing pharmaceutical compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated significant antimicrobial activity against various bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

- Antioxidant Activity : Research highlighted the compound's ability to scavenge free radicals, suggesting its potential role in therapeutic applications related to oxidative stress .

- Enzyme Interaction Studies : Investigations revealed that this compound effectively inhibits certain metabolic enzymes, which may lead to altered metabolic pathways beneficial for therapeutic purposes .

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxyiminomethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares methyl 4-(hydroxyiminomethyl)benzoate with structurally similar compounds, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Variations and Functional Group Impacts

Table 1: Key Benzoate Derivatives and Their Substituents

Key Observations :

This property may enhance solubility in polar solvents or interactions with biological targets . Urea derivatives (e.g., methyl 4-(carbamoylamino)benzoate) exhibit similar hydrogen-bonding capacity but lack the conjugated π-system of oximes .

Lipophilicity: Compounds with nonpolar substituents (e.g., benzimidazole in ) exhibit higher logP values, whereas hydroxy- or amino-substituted derivatives (e.g., (S)-methyl 4-(1-aminoethyl)benzoate ) are more hydrophilic. The oxime group likely positions the target compound between these extremes.

Synthetic Accessibility :

- Oximes are typically synthesized via condensation of aldehydes with hydroxylamine. Analogously, methyl 4-formylbenzoate (used in for benzimidazole synthesis) could serve as a precursor for the target compound.

- Schiff base analogues (e.g., ) require aromatic amines and aldehydes, suggesting a parallel pathway for the target oxime.

Biological Activity

Methyl 4-(hydroxyiminomethyl)benzoate, a compound with the molecular formula C₉H₉N₁O₃, is a derivative of p-hydroxybenzoic acid and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound can be synthesized through various chemical pathways, including the reaction of p-hydroxybenzoic acid with hydroxylamine derivatives. The compound features a hydroxyimino group that contributes to its biological properties.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use as a preservative in food and cosmetics. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .

Cytotoxic Effects

Research has indicated that this compound may have cytotoxic effects on certain cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : It alters the permeability of microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS formation, which is linked to its antioxidant activity.

- Apoptotic Pathway Activation : It triggers caspase activation and mitochondrial dysfunction in cancer cells, leading to apoptosis .

Study on Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential.

Cytotoxicity Assessment

In another study, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC₅₀ value of approximately 30 µM, suggesting significant cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are essential. Preliminary data indicate that it is non-toxic at low concentrations; however, further studies are necessary to establish its safety profile comprehensively.

Properties

IUPAC Name |

methyl 4-(hydroxyiminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHXCSFDEMZQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425494 | |

| Record name | methyl 4-(hydroxyiminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53148-13-3 | |

| Record name | methyl 4-(hydroxyiminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.